Vincristine-d6 (sulfate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

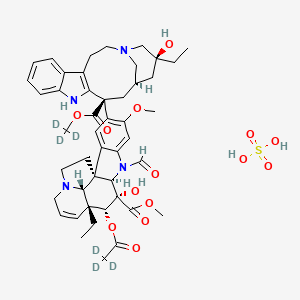

Vincristine-d6 (sulfate) is a deuterated form of vincristine sulfate, a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. This compound is primarily used in cancer treatment due to its ability to inhibit cell division by binding to tubulin, thereby preventing the formation of microtubules. The deuterated form, Vincristine-d6 (sulfate), is often used in research to study the pharmacokinetics and metabolism of vincristine due to its stable isotope labeling.

准备方法

Synthetic Routes and Reaction Conditions

Vincristine-d6 (sulfate) is synthesized through a multi-step process starting from the natural alkaloid, vincristine. The synthesis involves the incorporation of deuterium atoms into the vincristine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions that favor the replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of vincristine-d6 (sulfate) involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes extraction of vincristine from Catharanthus roseus, followed by chemical modification to introduce deuterium atoms. The final product is then purified using chromatographic techniques to ensure high purity suitable for research and clinical applications.

化学反应分析

Types of Reactions

Vincristine-d6 (sulfate) undergoes various chemical reactions, including:

Oxidation: Vincristine can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the vincristine molecule.

Substitution: Deuterium atoms in vincristine-d6 can be replaced with other atoms or groups under certain conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vincristine-d6 can lead to the formation of vincristine N-oxide, while reduction can yield reduced forms of vincristine with modified functional groups.

科学研究应用

Metabolic Pathway Studies

The isotopic labeling of vincristine-d6 allows researchers to trace its metabolic pathways effectively. Studies have shown that vincristine-d6 interacts with various cytochrome P450 enzymes during metabolism, particularly CYP3A4 and CYP3A5. These interactions can significantly influence the drug's efficacy and safety profile, making it crucial for understanding drug-drug interactions.

Drug Interaction Studies

Vincristine-d6 is utilized to study potential drug interactions that may arise during combination therapies. For example, co-administration with certain medications can alter vincristine-d6 plasma levels, necessitating careful monitoring. Research indicates that vincristine can affect the absorption and metabolism of other drugs, such as phenytoin, leading to increased seizure activity.

Pharmacokinetic Studies

The unique properties of vincristine-d6 make it an ideal candidate for pharmacokinetic studies. Its deuterated form allows for more precise measurements of absorption, distribution, metabolism, and excretion (ADME) in vivo. This capability is essential for optimizing dosing regimens and improving therapeutic outcomes.

Synthesis of Vincristine-d6 (Sulfate)

The synthesis of vincristine-d6 typically involves the deuteration of vincristine sulfate using deuterated solvents or reagents such as deuterated methanol or dimethyl sulfoxide. These methods facilitate selective incorporation of deuterium atoms while preserving the compound's original pharmacological properties.

Case Studies and Findings

Several studies have highlighted the efficacy and safety profiles associated with vincristine-d6:

- Study on Drug Interactions : A study demonstrated that patients receiving vincristine-d6 alongside other medications required careful monitoring due to altered plasma levels affecting therapeutic outcomes.

- Pharmacokinetics Research : Research involving animal models showed that vincristine-d6 exhibited distinct pharmacokinetic properties compared to non-deuterated forms, providing insights into its behavior in complex biological systems.

作用机制

Vincristine-d6 (sulfate) exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, vincristine-d6 disrupts the mitotic spindle, leading to cell cycle arrest at the metaphase stage. This mechanism is particularly effective in rapidly dividing cancer cells, making vincristine-d6 a valuable tool in cancer research and treatment. The molecular targets of vincristine-d6 include tubulin and other proteins involved in microtubule dynamics.

相似化合物的比较

Vincristine-d6 (sulfate) is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vindesine, and vinflunine . These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications. For example:

Vinblastine: Used primarily in the treatment of Hodgkin’s lymphoma and testicular cancer.

Vindesine: Employed in the treatment of acute lymphoblastic leukemia and non-small cell lung cancer.

Vinflunine: Used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract.

Vincristine-d6 (sulfate) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetics and metabolism compared to its non-deuterated counterparts.

属性

分子式 |

C46H58N4O14S |

|---|---|

分子量 |

929.1 g/mol |

IUPAC 名称 |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1/i3D3,5D3; |

InChI 键 |

AQTQHPDCURKLKT-OZAWMLSDSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC([2H])([2H])[2H])OC)C=O)CC.OS(=O)(=O)O |

规范 SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。